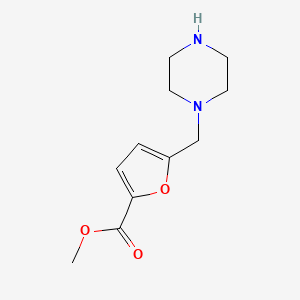

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate

説明

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate: is a heterocyclic compound that features a furan ring substituted with a piperazine moiety

特性

分子式 |

C11H16N2O3 |

|---|---|

分子量 |

224.26 g/mol |

IUPAC名 |

methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-15-11(14)10-3-2-9(16-10)8-13-6-4-12-5-7-13/h2-3,12H,4-8H2,1H3 |

InChIキー |

XZOKENGVUBFZPT-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(O1)CN2CCNCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .

化学反応の分析

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, hydrochloric acid (HCl) in aqueous solutions facilitates this reaction, as observed in related compounds .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl, aqueous | Carboxylic acid derivative |

| Basic hydrolysis | NaOH, water | Sodium salt of carboxylic acid |

Nucleophilic Substitution

The ester oxygen can be replaced by nucleophiles (e.g., amines, alcohols) via transesterification or aminolysis. Piperazine’s nitrogen atoms may enhance the reactivity of the ester group.

Example Reaction :

Conditions: Alcoholic solvent, reflux, catalyst (e.g., acid/base).

Electrophilic Substitution on the Furan Ring

The furan ring’s electron-rich nature facilitates electrophilic attacks, primarily at positions 3 and 4. Potential reagents include nitration agents or Friedel-Crafts reagents.

| Position | Reagent | Product |

|---|---|---|

| C3/C4 | NO₂⁺ | Nitro-furan derivative |

Oxidation of the Furan Ring

The furan ring undergoes oxidation to form reactive intermediates, such as epoxides or γ-ketoenals, which may participate in further reactions (e.g., with nucleophiles like glutathione) .

Key Mechanism :

-

Initial epoxide formation via P450 enzymes.

-

Rearrangement to γ-ketoenals or dihydroxyfuran derivatives.

-

Covalent binding to biomolecules (e.g., proteins).

| Oxidation Pathway | Intermediate | Potential Reaction |

|---|---|---|

| P450-mediated oxidation | Epoxide | Protein adduction |

| Chemical oxidation | γ-Ketoenal | Nucleophilic trapping |

Alkylation/Acylation of Piperazine

The piperazine moiety can undergo alkylation or acylation to modify its pharmacological profile. For example:

-

Alkylation : Reaction with alkyl halides under basic conditions.

-

Acylation : Reaction with acyl chlorides in the presence of a base.

| Modification | Reagent | Outcome |

|---|---|---|

| Alkylation | R-X | Alkylated piperazine |

| Acylation | RCOCl | Acylated piperazine |

Comparative Analysis of Structural Variants

The compound’s reactivity is influenced by structural analogs. For example:

| Compound | Reactive Site | Unique Feature |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)methylbenzoic acid | Benzene ring (instead of furan) | Reduced electrophilic reactivity |

| Methyl 5-(aminomethyl)furan-2-carboxylate | Amine group (instead of piperazine) | Enhanced nucleophilicity |

Research Findings and Implications

-

Furan Ring Oxidation : Studies highlight the furan ring’s propensity to generate reactive metabolites, which may contribute to toxicity .

-

Biological Target Interactions : The piperazine moiety’s ability to form hydrogen bonds enhances binding to enzymes/receptors, relevant for drug design.

-

Synthesis Flexibility : Multi-component reactions and esterification routes enable tailored modifications for therapeutic applications.

科学的研究の応用

Chemistry: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .

Medicine: The compound is being investigated for its potential use in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

作用機序

The mechanism of action of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine moiety allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall biological activity .

類似化合物との比較

- Methyl 5-(chloromethyl)furan-2-carboxylate

- Methyl 5-(aminomethyl)furan-2-carboxylate

- Methyl 5-(hydroxymethyl)furan-2-carboxylate

Comparison:

- Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate stands out due to the presence of the piperazine moiety, which enhances its ability to interact with biological targets.

- Methyl 5-(chloromethyl)furan-2-carboxylate is more reactive but less specific in its biological interactions.

- Methyl 5-(aminomethyl)furan-2-carboxylate has similar reactivity but lacks the enhanced binding properties of the piperazine group.

- Methyl 5-(hydroxymethyl)furan-2-carboxylate is more hydrophilic and may have different solubility and bioavailability profiles .

This detailed overview provides a comprehensive understanding of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate, highlighting its synthesis, reactions, applications, and unique properties

生物活性

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate features a furan ring substituted with a piperazine moiety. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.

Antimicrobial Activity

Research indicates that methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate exhibits antimicrobial properties. A study conducted on several derivatives showed that compounds containing piperazine structures demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate | E. coli | 50 µg/mL |

| Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate | S. aureus | 25 µg/mL |

These findings suggest that the compound's piperazine component plays a crucial role in enhancing its antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The apoptotic effect was confirmed through Annexin V/PI staining assays, indicating that the compound effectively triggers programmed cell death in cancer cells .

The biological activity of methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate can be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as:

- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of carbonic anhydrase isoforms I and II, which are implicated in tumor growth and metastasis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate against clinical isolates of resistant bacterial strains. The results indicated a promising profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited an MIC of 30 µg/mL.

Cancer Cell Line Studies

In another case study focusing on cancer treatment, the compound was tested against a panel of human cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route is the alkylation of a piperazine derivative with a furan-2-carboxylate precursor bearing a methyl bromide or chloride group at the 5-position. Optimization can be achieved by varying catalysts (e.g., Sn-Beta or Zr-Beta molecular sieves for similar ester derivatives ), solvent polarity, and reaction temperature. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation and byproducts.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperazine and furan moieties. For example, the piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), while the furan ring protons resonate at δ 6.0–7.5 ppm .

- X-ray Crystallography : ORTEP-III software can model the compound’s 3D structure, confirming the spatial arrangement of the piperazine and furan groups .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) to quantify impurities.

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Dynamic Effects : Piperazine’s conformational flexibility may cause splitting or broadening of signals. Use variable-temperature NMR to observe coalescence effects.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

Q. How can researchers address low yields in piperazine-furan coupling reactions?

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., K-562 leukemia cells) with IC₅₀ calculations .

- Antimicrobial Activity : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in bioactivity results across studies?

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in replicate experiments.

Methodological Tables

Q. Table 1. Catalyst Comparison for Ester Synthesis

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Sn-Beta | 28 | 46 | |

| Zr-Beta | 26 | 81 |

Q. Table 2. Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine | 2.5–3.5 | Broad singlet |

| Furan C3-H | 6.2–6.4 | Doublet |

| Furan C4-H | 7.1–7.3 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。